molecular formula C36H26N2 B8199937 N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine

N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine

Cat. No.: B8199937
M. Wt: 486.6 g/mol
InChI Key: CDKIFBDQGZMZAZ-UHFFFAOYSA-N
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Description

This compound, a carbazole-biphenyl-amine derivative, is designed for optoelectronic applications, particularly as a hole-transport layer (HTL) or host material in organic light-emitting diodes (OLEDs). Its structure combines a carbazole moiety (known for hole-transport capabilities) with biphenyl groups (enhancing rigidity and thermal stability). Key properties include high glass-transition temperature (Tg) and efficient charge transport, critical for OLED longevity and performance .

Properties

IUPAC Name

N-[4-(2-carbazol-9-ylphenyl)phenyl]-4-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26N2/c1-2-10-26(11-3-1)27-18-22-29(23-19-27)37-30-24-20-28(21-25-30)31-12-4-7-15-34(31)38-35-16-8-5-13-32(35)33-14-6-9-17-36(33)38/h1-25,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKIFBDQGZMZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4N5C6=CC=CC=C6C7=CC=CC=C75
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Optimization

A dual catalytic system using Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) allows sequential C–C and C–N bond formation without intermediate isolation. The reaction proceeds in toluene at 110°C for 18 hours, with Cs₂CO₃ as the base, achieving an overall yield of 68%.

Solvent and Temperature Effects

Polar aprotic solvents like DMF improve carbazole incorporation by stabilizing the palladium intermediates. However, temperatures above 130°C promote side reactions, such as over-amination or dimerization .

Transition-Metal-Free Photochemical Approaches

Alternative methods avoid precious metals via photostimulated SRN1 reactions (Figure 2).

Reaction Mechanism

2'-Halo-[1,1'-biphenyl]-2-amines undergo intramolecular cyclization under UV light (λ = 254 nm) in DMSO with t-BuOK as the base. The radical anion intermediate facilitates C–N bond formation at 40°C, yielding 9H-carbazoles in 55–96%.

Substrate Scope and Limitations

Electron-withdrawing groups (e.g., –CN, –CF₃) on the biphenylamine enhance reactivity, while electron-donating groups (e.g., –OMe) favor reduction byproducts. This method is unsuitable for sterically hindered substrates.

Industrial-Scale Production Techniques

For large-scale synthesis, continuous flow reactors and high-throughput screening optimize efficiency.

Flow Reactor Parameters

  • Residence time : 10–15 minutes

  • Temperature : 150°C

  • Catalyst : Immobilized Pd/C (1 wt%)

  • Yield : 89% with >99% purity

Waste Reduction Strategies

Solvent recycling (dioxane recovery ≥95%) and catalyst reuse (up to 10 cycles) reduce environmental impact.

Comparative Analysis of Synthetic Methods

ParameterStepwise SynthesisOne-Pot MethodPhotochemical
Yield65–72%68%55–96%
Reaction Time48–72 hours18 hours3–6 hours
Catalyst CostHigh (Pd/XPhos)ModerateNone
ScalabilityModerateHighLow
Byproduct Formation10–15%5–8%<5%

Challenges and Optimization Strategies

Side Reactions

  • Dimerization : Minimized by using bulky ligands (e.g., DavePhos ) to sterically hinder coupling.

  • Over-amination : Controlled by limiting amine equivalents to 1.2–1.5×.

Purification Techniques

  • High-performance liquid chromatography (HPLC) resolves regioisomers.

  • Recrystallization from ethanol/water mixtures improves purity to >99%.

Emerging Trends in Synthesis

Electrochemical Methods

Recent studies report electro-oxidative coupling using carbon electrodes in MeCN with LiClO₄ as the electrolyte. Initial yields reach 52% at 1.5 V.

Biocatalytic Approaches

Engineered P450 enzymes catalyze C–N bond formation in aqueous buffers at 37°C, though yields remain low (12–18%) .

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-4-yl)-2’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4,4’-dicarboxylic acid, while reduction may produce the corresponding amine derivatives .

Scientific Research Applications

Organic Electronics

The compound has shown promise in organic electronics, particularly as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its biphenyl and carbazole groups enhance charge transport properties and stability.

  • Charge Transport Properties : The presence of multiple aromatic rings allows for efficient π-π stacking, which is crucial for charge transport in organic semiconductors.
PropertyValue
Hole MobilityHigh
StabilityGood
Absorption SpectrumUV-visible range

Photovoltaic Applications

In the context of photovoltaic devices, N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine has been investigated for its ability to improve the efficiency of solar cells.

  • Efficiency Improvement : Research indicates that incorporating this compound into the active layer of solar cells can enhance power conversion efficiency due to improved light absorption and charge separation mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Its structural similarity to known anticancer agents suggests that it may exhibit cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : Experimental data indicate that this compound displays significant growth inhibition in several cancer cell lines, suggesting its potential as a lead compound for further development.
Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

Case Study 1: Organic Light Emitting Diodes (OLEDs)

In a study conducted by researchers at [source], this compound was incorporated into OLED devices. The results demonstrated enhanced luminescence and reduced operational voltage compared to devices using conventional HTMs.

Case Study 2: Cancer Cell Line Evaluation

A comprehensive evaluation was performed on various cancer cell lines to assess the anticancer potential of the compound. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis in malignant cells, making it a candidate for further pharmacological studies.

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-2’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. In the context of OLEDs, the compound acts as a host material that facilitates the transport of charge carriers (electrons and holes) to the emissive layer, enhancing the device’s efficiency and stability .

Comparison with Similar Compounds

Key Comparative Data

Parameter Target Compound Compound A Compound B Compound C
Core Structure Carbazole-2'-biphenyl Carbazole-4'-biphenyl Carbazole-spirobifluorene Carbazole-fluorene
Tg (°C) Not reported (likely >140) 140 Not reported Not reported
Device Lifetime (LT90) Not reported 70.5 hours Not applicable Not reported
Efficiency High (inferred) Comparable to TAPC 21.8 lm/W Used in HIL/HTL
Thermal Stability High High Moderate High (fluorene)

Biological Activity

N-([1,1'-Biphenyl]-4-yl)-2'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine, with the CAS number 2089223-27-6, is a compound that belongs to the class of carbazole derivatives. These compounds are recognized for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C36H26N2, with a molecular weight of 486.61 g/mol. The compound is characterized by a biphenyl and carbazole structure, which are known to enhance biological activity through various mechanisms.

PropertyValue
CAS Number 2089223-27-6
Molecular Formula C36H26N2
Molecular Weight 486.61 g/mol
Purity ≥98%

Antitumor Activity

Carbazole derivatives have been extensively studied for their antitumor properties. Research indicates that N-substituted carbazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate potent inhibitory effects on tumor cell proliferation.

In one study, a series of novel N-substituted carbazole derivatives were synthesized and evaluated for their cytotoxicity against human tumor cell lines. The results indicated that specific structural modifications greatly influence the antitumor efficacy of these compounds .

The mechanisms by which carbazole derivatives exert their biological effects include:

  • Inhibition of Cell Proliferation : Many studies report that these compounds can induce cell cycle arrest and apoptosis in cancer cells.
  • Modulation of Signaling Pathways : Some derivatives have been shown to inhibit key signaling pathways involved in tumor progression, such as the PI3K/Akt/mTOR pathway .
  • Reactive Oxygen Species (ROS) Generation : Certain carbazole derivatives can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

  • A study demonstrated that specific N-substituted carbazole derivatives exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values indicating potent activity .
Compound NameCell Line TestedIC50 (µM)Mechanism of Action
N-(Carbazol-9-yl) derivativeMCF-710Apoptosis induction
Another derivativeHeLa15Cell cycle arrest
Yet another derivativeA54920ROS generation

Q & A

Basic: What spectroscopic methods are recommended to confirm the structural integrity of this compound?

Answer:
Use a combination of 1H/13C NMR to verify aromatic proton environments and carbon backbone connectivity, focusing on signals for carbazole (δ 8.1–8.3 ppm for protons adjacent to nitrogen) and biphenyl moieties (δ 6.8–7.6 ppm). IR spectroscopy can confirm amine N–H stretches (~3400 cm⁻¹) and aromatic C=C/C–N vibrations. CHN elemental analysis should align with theoretical values (±0.3%). Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular ion confirmation. For purity, use HPLC with a C18 column (eluent: acetonitrile/water gradient) .

Advanced: How can Buchwald-Hartwig amination be optimized for synthesizing this compound?

Answer:
Optimize catalyst systems using Pd(OAc)₂ with XPhos ligand (2–5 mol%) in toluene at 110°C. Maintain a molar ratio of 1:1.1 between aryl bromide (e.g., 4-bromo-biphenyl derivatives) and carbazole-containing amine. Use sodium tert-butoxide as a base (2.0 equiv) and degas solvents to prevent oxidation. Monitor reaction progress via TLC (hexane:EtOAc = 4:1). Post-reaction, purify via column chromatography (silica gel, hexane:EtOAc gradient) to isolate the product in yields >85% .

Basic: What safety precautions are critical when handling this compound?

Answer:
Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of fine particles. Store in airtight containers under inert gas (N₂/Ar) away from heat (>30°C) and moisture. Dispose of waste via hazardous chemical protocols (incineration or licensed disposal). Mutagenicity studies show negative Ames test results , but prolonged exposure should still be avoided .

Advanced: How can thermal stability be evaluated for OLED device integration?

Answer:
Perform thermogravimetric analysis (TGA) under N₂ (heating rate: 10°C/min) to determine decomposition onset (>300°C ideal for OLEDs). Use differential scanning calorimetry (DSC) to identify glass transition temperatures (Tg > 120°C ensures morphological stability in thin films). Compare with reference compounds (e.g., TCTA or CBP) to benchmark performance. Anneal films at 80–100°C post-deposition to enhance crystallinity .

Basic: What solvents are suitable for processing this compound in thin-film applications?

Answer:
Use chlorobenzene or toluene (high boiling points, ~131–131°C) for spin-coating. Verify solubility via dynamic light scattering (DLS) to ensure aggregates <50 nm. Avoid polar solvents (e.g., water, ethanol) due to poor solubility. For spectroscopic studies, THF or dichloromethane are acceptable but may require degassing to prevent oxidation .

Advanced: How can electrochemical properties (HOMO/LUMO) be characterized for charge transport studies?

Answer:
Perform cyclic voltammetry (CV) in anhydrous acetonitrile with 0.1 M TBAPF6 as the electrolyte. Use a glassy carbon working electrode and Ag/Ag⁺ reference. Calculate HOMO levels from oxidation onsets (E_ox vs. Fc/Fc⁺). For LUMO, combine CV with UV-Vis absorption edge (Eg = 1240/λ_onset) and HOMO–LUMO = Eg + E_ox. Compare with DFT simulations (B3LYP/6-31G**) for validation .

Basic: How to address low yields during purification?

Answer:
Optimize column chromatography parameters: use silica gel (230–400 mesh) with hexane:EtOAc (4:1 to 2:1 gradient). Pre-adsorb crude product onto celite® to minimize tailing. For persistent byproducts (e.g., unreacted aryl halides), employ recrystallization in toluene/hexane (1:3). Monitor fractions via TLC and HPLC (≥95% purity threshold) .

Advanced: What strategies mitigate aggregation-induced quenching in electroluminescent devices?

Answer:
Incorporate host-guest systems (e.g., 20 wt% guest in CBP host) to dilute emissive layers. Use dendritic or sterically bulky substituents to reduce π-π stacking. Characterize photoluminescence quantum yield (PLQY) in films vs. solution; PLQY >60% indicates suppressed quenching. Anneal devices under controlled humidity (<10% RH) to enhance homogeneity .

Basic: How to verify the absence of toxic byproducts?

Answer:
Conduct LC-MS analysis in positive ion mode to detect trace impurities (e.g., residual Pd catalysts or brominated intermediates). Use ICP-MS for heavy metal quantification (<10 ppm acceptable). Follow ICH guidelines for genotoxic impurity screening (e.g., nitrosoamines via GC-MS) .

Advanced: How does substituent variation on the carbazole moiety affect charge transport?

Answer:
Compare hole/electron mobility using space-charge-limited current (SCLC) measurements. Synthesize derivatives with electron-withdrawing groups (e.g., –CF₃) to lower LUMO or electron-donating groups (–OCH₃) to raise HOMO. Model charge transfer integrals with DFT calculations (Gaussian 16) . Correlate results with OLED device efficiency (cd/A) .

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